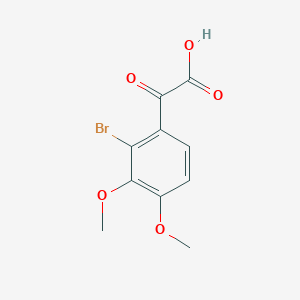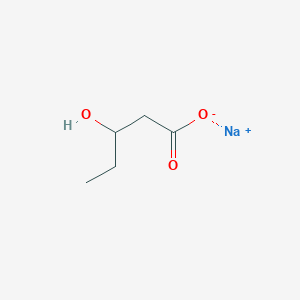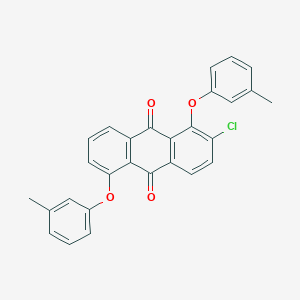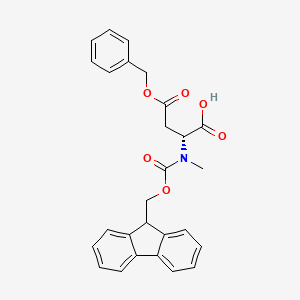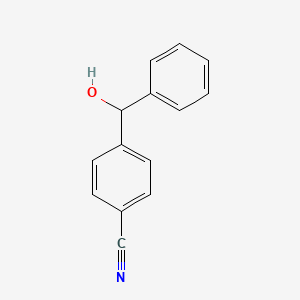
4-(Hydroxy(phenyl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxy(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound.
化学反应分析
Types of Reactions: 4-(Hydroxy(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(hydroxy(phenyl)methyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: 4-(Oxo(phenyl)methyl)benzonitrile
Reduction: 4-(Hydroxy(phenyl)methyl)benzylamine
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-(Hydroxy(phenyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism by which 4-(Hydroxy(phenyl)methyl)benzonitrile exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the phenyl and benzonitrile groups, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
4-(Hydroxyphenyl)methylbenzonitrile: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-(Methoxy(phenyl)methyl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
4-(Amino(phenyl)methyl)benzonitrile: Features an amino group in place of the hydroxyl group.
Uniqueness: 4-(Hydroxy(phenyl)methyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
13391-47-4 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-[hydroxy(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H |
InChI 键 |
OWRXYWOWZYCGKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


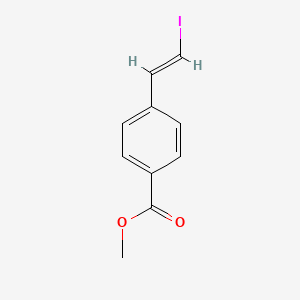


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
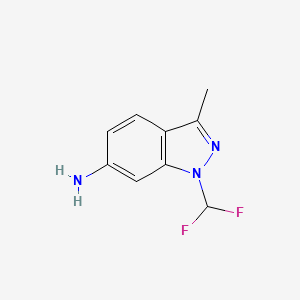
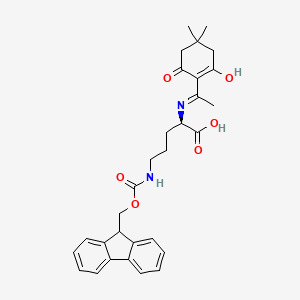


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
